molecular formula C8H16ClNO3 B8374713 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride

Cat. No.: B8374713
M. Wt: 209.67 g/mol
InChI Key: WGTNAUBLJLWMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is a heterocyclic compound with the empirical formula C8H11NO · HCl · xH2O and a molecular weight of 173.64 (anhydrous basis) . It is known for its unique structure, which includes a quinuclidine ring system with a methylene group at the 2-position and a ketone group at the 3-position. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride typically involves the reaction of quinuclidinone with methylene chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

2-methylidene-1-azabicyclo[2.2.2]octan-3-one;dihydrate;hydrochloride

InChI

InChI=1S/C8H11NO.ClH.2H2O/c1-6-8(10)7-2-4-9(6)5-3-7;;;/h7H,1-5H2;1H;2*1H2

InChI Key

WGTNAUBLJLWMAP-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)C2CCN1CC2.O.O.Cl

Origin of Product

United States

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